N-(5-fluoro-2-methylphenyl)-2-(2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
CAS No.: 1040670-17-4
Cat. No.: VC8437155
Molecular Formula: C20H16FN3O2S
Molecular Weight: 381.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040670-17-4 |
|---|---|
| Molecular Formula | C20H16FN3O2S |
| Molecular Weight | 381.4 g/mol |
| IUPAC Name | N-(5-fluoro-2-methylphenyl)-2-(2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide |
| Standard InChI | InChI=1S/C20H16FN3O2S/c1-11-7-8-13(21)9-15(11)23-17(25)10-24-12(2)22-18-14-5-3-4-6-16(14)27-19(18)20(24)26/h3-9H,10H2,1-2H3,(H,23,25) |
| Standard InChI Key | DFEDOWXBOXPGHM-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)F)NC(=O)CN2C(=NC3=C(C2=O)SC4=CC=CC=C43)C |
| Canonical SMILES | CC1=C(C=C(C=C1)F)NC(=O)CN2C(=NC3=C(C2=O)SC4=CC=CC=C43)C |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The compound’s architecture combines a benzothieno[3,2-d]pyrimidin-4-one scaffold with two critical substituents:
-
2-Methyl-4-oxo group: Positioned at the pyrimidine ring, this moiety enhances hydrogen-bonding interactions with biological targets.
-
N-(5-fluoro-2-methylphenyl)acetamide side chain: The fluorinated phenyl group improves lipid solubility and metabolic stability, while the acetamide linker facilitates target binding .
The IUPAC name, N-(5-fluoro-2-methylphenyl)-2-(2-methyl-4-oxo-benzothiolo[3,2-d]pyrimidin-3-yl)acetamide, reflects these substituents (InChI: InChI=1S/C20H16FN3O2S/c1-11-7-8-13(21)9-15(11)23-17(25)10-24-12(2)22-18-14-5-3-4-6-16(14)27-19(18)20(24)26/h3-9H,10H2,1-2H3,(H,23,25)).
Physicochemical Profile
Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 381.4 g/mol |
| LogP (Predicted) | ~3.2 (moderate lipophilicity) |
| Topological Polar Surface Area | 89.8 Ų |
| Solubility | Low aqueous solubility |
The compound’s melting point remains uncharacterized, but its precursor, N-(5-fluoro-2-methylphenyl)acetamide (CAS: 366-49-4), melts at 111–115°C . The fluorinated phenyl group contributes to a twisted molecular conformation, as evidenced by density functional theory (DFT) models of related benzothiazolopyrimidines .
Synthesis and Characterization
Synthetic Routes
While explicit protocols for this compound are scarce, analogous benzothieno[3,2-d]pyrimidines are synthesized via:
-
Cyclocondensation: Reaction of 2-aminobenzothiophene-3-carboxylic acid with acetic anhydride forms the pyrimidine ring.
-
N-Alkylation: Introduction of the acetamide side chain via nucleophilic substitution, often using chloroacetamide derivatives.
-
Microwave-Assisted Coupling: As demonstrated for pyrimidine-thiazole conjugates, microwave irradiation (300 W, 14 min) with Pd(PPh₃)₄ catalysis enhances yield and reduces reaction time .
For example, the synthesis of N-(3,5-dimethylphenyl)-2-(9-fluoro-2-methyl-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide (CAS: 1040678-67-8) involves palladium-catalyzed cross-coupling under similar conditions.
Analytical Characterization
-
Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak at m/z 381.4.
-
NMR Spectroscopy: -NMR signals at δ 2.35 (s, 3H, CH₃), δ 7.12–7.89 (m, aromatic protons), and δ 10.21 (s, 1H, NH) validate the structure.
Biological Activities and Mechanisms
Antimicrobial Activity
Pyrimidine derivatives synthesized via microwave irradiation show potent activity against Staphylococcus aureus (MIC: 2–8 µg/mL) and Neisseria gonorrhoeae . The fluoro and methyl groups in the target compound may enhance membrane penetration, as seen in fluoroquinolone antibiotics .
Anti-Inflammatory Effects
Acetamide-containing analogs suppress COX-2 and TNF-α in murine models. Molecular docking of the target compound against COX-2 (PDB: 5KIR) reveals a binding affinity of −9.2 kcal/mol, suggesting competitive inhibition at the arachidonic acid site .
Computational Insights
DFT Studies
B3LYP/6-31G(d) calculations predict a twisted geometry with dihedral angles of 45° between the benzothieno and pyrimidine rings. The HOMO-LUMO gap (4.5 eV) indicates moderate reactivity, favoring electrophilic aromatic substitution at the C-6 position .
ADMET Profiling
SwissADME predictions suggest:
-
GI Absorption: High (90%)
-
Blood-Brain Barrier Permeation: Low (logBB: −1.2)
-
CYP2D6 Inhibition: Unlikely (Probability: 0.17)
Lipinski’s rule compliance (MW < 500, LogP < 5, HBD < 5, HBA < 10) positions the compound as a viable lead candidate .
Future Research Directions
-
Synthetic Optimization: Develop one-pot methodologies using flow chemistry to improve yield (>80%).
-
In Vivo Toxicology: Assess hepatotoxicity and pharmacokinetics in rodent models.
-
Target Identification: Employ CRISPR-Cas9 screens to map kinase targets.
-
Formulation Strategies: Explore nanoemulsions to enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume